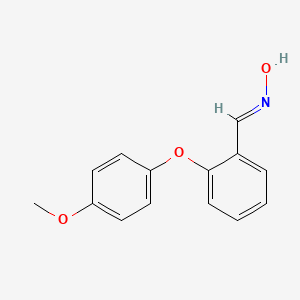
2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Methoxyphenoxy)benzenecarbaldehyde oxime, a compound derived from the reaction of 2-(4-Methoxyphenoxy)benzaldehyde with hydroxylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15N1O3
- Molecular Weight : 257.29 g/mol
This compound features a methoxy group and an oxime functional group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime group can participate in hydrogen bonding and coordinate with metal ions, potentially influencing enzyme activities.
- Enzyme Inhibition : Studies indicate that oximes can act as inhibitors of serine proteases, which are critical in various physiological processes and disease mechanisms, including viral infections such as hepatitis C .
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
Antiviral Properties
Research has shown that derivatives of oxime compounds exhibit antiviral activities. Specifically, this compound has been investigated for its potential as an inhibitor of the hepatitis C virus (HCV) NS3 protease. Inhibition of this enzyme can disrupt the viral life cycle, providing a therapeutic avenue for HCV treatment .
Antimicrobial Activity
Some studies suggest that compounds with similar structures display antimicrobial properties against various pathogens. The ability to inhibit bacterial growth could be linked to the compound's structural features, including its hydrophobic character provided by the methoxy group .
Case Studies
- HCV Inhibition Study : A study conducted on a series of oxime derivatives demonstrated that modifications at the aromatic ring significantly affected their inhibitory potency against HCV NS3 protease. The introduction of the methoxy group in this compound was found to enhance binding affinity compared to other derivatives lacking this substituent .
- Antioxidant Evaluation : In vitro assays evaluated the antioxidant capacity of this compound using DPPH radical scavenging methods. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential which could be beneficial in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
Propiedades
IUPAC Name |
(NE)-N-[[2-(4-methoxyphenoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-8-13(9-7-12)18-14-5-3-2-4-11(14)10-15-16/h2-10,16H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIZBHKIVMCESZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














